3-benzamido-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
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Overview
Description
3-benzamido-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzamido group, a fluorophenyl group, and a benzofuran carboxamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzamido Group: The benzamido group is introduced via an amide coupling reaction, often using reagents like benzoyl chloride and an amine.
Addition of Fluorophenyl Group: The fluorophenyl group is incorporated through a nucleophilic substitution reaction, using 4-fluoroaniline as a starting material.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-benzamido-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
3-benzamido-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzamido-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in cell proliferation and survival.
Modulating Pathways: Affecting signaling pathways related to inflammation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzoylamino)-N-(3-chloro-4-fluorophenyl)benzamide
- 3-(benzoylamino)-N-(4-fluoro-3-nitrophenyl)benzamide
- 3-(benzoylamino)-N-(3,5-difluorophenyl)benzamide
Uniqueness
3-benzamido-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzofuran core and fluorophenyl group make it particularly interesting for medicinal chemistry research.
Properties
IUPAC Name |
3-benzamido-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3/c23-15-10-12-16(13-11-15)24-22(27)20-19(17-8-4-5-9-18(17)28-20)25-21(26)14-6-2-1-3-7-14/h1-13H,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXXJOIAXKKWLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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